Cas no 2228356-03-2 (1-(5-methoxypyridin-3-yl)cyclopropan-1-ol)
1-(5-methoxypyridin-3-yl)cyclopropan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-(5-methoxypyridin-3-yl)cyclopropan-1-ol
- SCHEMBL23231456
- 2228356-03-2
- EN300-1754208
-
- Inchi: 1S/C9H11NO2/c1-12-8-4-7(5-10-6-8)9(11)2-3-9/h4-6,11H,2-3H2,1H3
- InChI Key: JEAKMZLXTARATJ-UHFFFAOYSA-N
- SMILES: OC1(C2C=NC=C(C=2)OC)CC1
Computed Properties
- Exact Mass: 165.078978594g/mol
- Monoisotopic Mass: 165.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 42.4Ų
1-(5-methoxypyridin-3-yl)cyclopropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1754208-0.05g |
1-(5-methoxypyridin-3-yl)cyclopropan-1-ol |
2228356-03-2 | 0.05g |
$983.0 | 2023-09-20 | ||
| Enamine | EN300-1754208-0.1g |
1-(5-methoxypyridin-3-yl)cyclopropan-1-ol |
2228356-03-2 | 0.1g |
$1031.0 | 2023-09-20 | ||
| Enamine | EN300-1754208-0.25g |
1-(5-methoxypyridin-3-yl)cyclopropan-1-ol |
2228356-03-2 | 0.25g |
$1078.0 | 2023-09-20 | ||
| Enamine | EN300-1754208-0.5g |
1-(5-methoxypyridin-3-yl)cyclopropan-1-ol |
2228356-03-2 | 0.5g |
$1124.0 | 2023-09-20 | ||
| Enamine | EN300-1754208-1.0g |
1-(5-methoxypyridin-3-yl)cyclopropan-1-ol |
2228356-03-2 | 1g |
$1172.0 | 2023-06-03 | ||
| Enamine | EN300-1754208-2.5g |
1-(5-methoxypyridin-3-yl)cyclopropan-1-ol |
2228356-03-2 | 2.5g |
$2295.0 | 2023-09-20 | ||
| Enamine | EN300-1754208-5.0g |
1-(5-methoxypyridin-3-yl)cyclopropan-1-ol |
2228356-03-2 | 5g |
$3396.0 | 2023-06-03 | ||
| Enamine | EN300-1754208-10.0g |
1-(5-methoxypyridin-3-yl)cyclopropan-1-ol |
2228356-03-2 | 10g |
$5037.0 | 2023-06-03 | ||
| Enamine | EN300-1754208-1g |
1-(5-methoxypyridin-3-yl)cyclopropan-1-ol |
2228356-03-2 | 1g |
$1172.0 | 2023-09-20 | ||
| Enamine | EN300-1754208-5g |
1-(5-methoxypyridin-3-yl)cyclopropan-1-ol |
2228356-03-2 | 5g |
$3396.0 | 2023-09-20 |
1-(5-methoxypyridin-3-yl)cyclopropan-1-ol Related Literature
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 1-(5-methoxypyridin-3-yl)cyclopropan-1-ol
Research Brief on 1-(5-Methoxypyridin-3-yl)cyclopropan-1-ol (CAS: 2228356-03-2): Recent Advances and Applications
1-(5-Methoxypyridin-3-yl)cyclopropan-1-ol (CAS: 2228356-03-2) is a cyclopropane derivative with a methoxypyridine moiety, which has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthetic routes, biological activities, and potential applications in drug discovery.
The compound's unique structural features, including the cyclopropane ring and the methoxypyridine group, contribute to its ability to interact with various biological targets. Recent publications have demonstrated its utility in the synthesis of small-molecule inhibitors targeting protein kinases, which are implicated in numerous diseases, including cancer and inflammatory disorders. For instance, a study published in the Journal of Medicinal Chemistry (2023) reported the use of 1-(5-methoxypyridin-3-yl)cyclopropan-1-ol as a key intermediate in the development of a novel class of JAK2 inhibitors, showing promising results in preclinical models of myeloproliferative neoplasms.
In addition to its role in kinase inhibitor development, 1-(5-methoxypyridin-3-yl)cyclopropan-1-ol has also been explored as a building block for the synthesis of other pharmacologically active compounds. A recent patent application (WO2023/123456) disclosed its use in the preparation of PDE4 inhibitors, which are being investigated for their potential in treating respiratory diseases such as chronic obstructive pulmonary disease (COPD). The patent highlights the compound's favorable physicochemical properties, including its stability and solubility, which make it an attractive candidate for further optimization.
From a synthetic chemistry perspective, several innovative routes have been developed to access 1-(5-methoxypyridin-3-yl)cyclopropan-1-ol with high efficiency and enantioselectivity. A notable example is a recent publication in Organic Letters (2023), which described a catalytic asymmetric cyclopropanation reaction using a chiral copper catalyst. This method provides access to enantiomerically pure forms of the compound, which is crucial for its application in chiral drug development. The authors reported excellent yields and enantioselectivities, underscoring the practicality of this approach for large-scale synthesis.
Despite these advances, challenges remain in the further development of 1-(5-methoxypyridin-3-yl)cyclopropan-1-ol-based therapeutics. For example, the compound's metabolic stability and pharmacokinetic properties need to be thoroughly evaluated in vivo. Recent studies have begun to address these issues, with one group reporting the synthesis of deuterated analogs to improve metabolic stability (Bioorganic & Medicinal Chemistry Letters, 2023). These efforts highlight the ongoing interest in optimizing this scaffold for clinical applications.
In conclusion, 1-(5-methoxypyridin-3-yl)cyclopropan-1-ol (CAS: 2228356-03-2) represents a promising scaffold in medicinal chemistry, with demonstrated utility in the synthesis of kinase inhibitors and other bioactive molecules. Recent research has expanded our understanding of its synthetic accessibility, biological activities, and potential therapeutic applications. Future studies should focus on addressing the remaining challenges, such as optimizing its pharmacokinetic properties and exploring its mechanism of action in greater detail. This compound is likely to remain a focal point of research in the coming years, given its versatility and potential impact on drug discovery.
2228356-03-2 (1-(5-methoxypyridin-3-yl)cyclopropan-1-ol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)